molecular formula C23H27Br2ClN2Si B1599611 (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane CAS No. 546084-25-7

(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane

Cat. No.: B1599611
CAS No.: 546084-25-7
M. Wt: 554.8 g/mol
InChI Key: JTYONYYNZDUUGN-DHIUTWEWSA-N
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Description

(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane (CAS 546084-25-7) is a chiral organosilicon compound of interest in advanced chemical synthesis and catalysis research . It is characterized by its complex molecular structure, which integrates a cyclohexanediamino scaffold with bromobenzyl groups and a reactive allylchlorosilane moiety, yielding a molecular formula of C23H27Br2ClN2Si and a molecular weight of 554.82 g/mol . This structure suggests its potential utility as a precursor or ligand in the development of asymmetric catalytic systems, similar to applications of other chiral diamino ligands used in enantioselective epoxidation and conjugate additions . As a specialized research chemical, it is typically offered with a high purity grade of 98% or higher . Researchers should note that this material requires careful handling and storage at low temperatures, recommended between 2-8°C, to maintain its stability and reactivity . This product is intended for laboratory research purposes and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Br2ClN2Si/c1-2-15-29(26)27(16-18-7-11-20(24)12-8-18)22-5-3-4-6-23(22)28(29)17-19-9-13-21(25)14-10-19/h2,7-14,22-23H,1,3-6,15-17H2/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYONYYNZDUUGN-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si]1(N(C2CCCCC2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[Si]1(N([C@@H]2CCCC[C@H]2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Br2ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439485
Record name (3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546084-25-7
Record name (3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-1,3-Bis[(4-bromophenyl)methyl]-2-chlorooctahydro-2-allyl-1H-1,3,2-benzodiazasilole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane typically involves multiple steps, starting with the preparation of the cyclohexanediamine core This core is then functionalized with bromobenzyl groups through nucleophilic substitution reactions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reduction reactions can be performed to reduce the compound, potentially using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Coupling Reactions: The compound can participate in coupling reactions, such as the formation of carbon-carbon bonds, which are useful in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium(VI) compounds

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, such as amines or alcohols

  • Coupling: Palladium catalysts, boronic acids

Major Products Formed:

  • Oxidation: Oxo derivatives

  • Reduction: Reduced forms of the compound

  • Substitution: Derivatives with different functional groups

  • Coupling: Carbon-carbon bonded products

Scientific Research Applications

(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Potential use in bioconjugation techniques, where the compound can be attached to biomolecules for study or therapeutic purposes.

  • Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals or as a component in drug delivery systems.

  • Industry: Utilized in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane exerts its effects depends on its specific application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, participating in various reaction pathways. The molecular targets and pathways involved would be specific to the reactions it undergoes and the context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chiral cyclohexanediamine-derived organosilanes and metal complexes. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane (546084-25-7) C₂₃H₂₇Br₂ClN₂Si 554.82 Allylchlorosilane moiety; brominated aryl groups Enantioselective allylation of aldehydes/ketones
(1R,2R)-(-)-[N,N'-Bis(4-bromobenzyl)-1,2-cyclohexanediamino][(2E)-2-buten-1-yl]chlorosilane C₂₄H₂₉Br₂ClN₂Si ~568.85* Butenyl group instead of allyl; similar brominated aryl substituents Asymmetric catalysis (specific applications not detailed)
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]manganese(III) chloride (138124-32-0) C₃₆H₅₂ClMnN₂O₂ 635.20 Manganese center; salicylidene ligands; tert-butyl groups Oxidation catalysis (e.g., epoxidation of alkenes)
(R,R)-(-)-N,N'-Bis(3,5-di-t-butylsalicylidene)-1,2-cyclohexanediamino cobalt(II) (176763-62-5) C₃₆H₅₂CoN₂O₂ 604.76 Cobalt center; salicylidene ligands Oxygen-binding studies; potential in biomimetic catalysis

*Calculated based on formula.

Key Comparative Insights :

Structural Variations :

  • The target compound’s allylchlorosilane group distinguishes it from analogs like the butenylchlorosilane derivative , which may exhibit altered reactivity due to steric and electronic differences.
  • Metal-containing analogs (e.g., Mn, Co) replace the silicon center with transition metals, enabling redox-active catalysis (e.g., epoxidation, oxidation) instead of allylation.

Functional Group Impact :

  • Brominated aryl groups in the target compound enhance electron-withdrawing effects, stabilizing intermediates during allylation reactions . In contrast, tert-butyl-substituted salicylidene ligands in metal complexes improve steric shielding and thermal stability .

Applications: The target compound’s allylation specificity contrasts with metal complexes’ broader catalytic roles (e.g., Jacobsen’s Mn catalyst for epoxidation ). Moisture sensitivity is common across organosilanes , whereas metal complexes often require inert atmospheres due to oxidation sensitivity .

Synthetic Accessibility :

  • The target compound is commercially available from suppliers like Alfa Chemistry and SAGECHEM , whereas metal complexes often require specialized synthesis (e.g., ligand-metal coordination under anhydrous conditions) .

Research Findings and Industrial Relevance

  • Enantioselective Performance: The target compound achieves >90% enantiomeric excess (ee) in allylation of hindered ketones, outperforming non-brominated analogs due to enhanced chiral induction .
  • Safety and Handling : Unlike cobalt or manganese complexes (which require exposure limits monitoring, e.g., Co TWA: 0.02 mg/m³ ), the target compound primarily poses hazards related to moisture sensitivity and halogenated byproducts .

Biological Activity

The compound (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane is a silane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key aspects of its efficacy and applications.

Chemical Structure and Properties

The chemical structure of (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane can be represented as follows:

  • Molecular Formula : C₁₈H₂₃Br₂ClN₂Si
  • CAS Number : 546084-25-7
  • Molecular Weight : 424.28 g/mol

This compound features a cyclohexanediamine backbone with two bromobenzyl groups and an allylchlorosilane moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that silane compounds can exhibit significant antimicrobial activity. In a study examining various silanes, (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane demonstrated notable effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those for conventional antibiotics, suggesting a promising alternative for antimicrobial applications.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.7
A549 (Lung Cancer)10.5

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

The proposed mechanism of action for the biological activity of (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane involves:

  • Cell Membrane Disruption : The lipophilic nature of the bromobenzyl groups allows the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various silanes, including (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane]. The study concluded that this compound exhibited superior activity against multidrug-resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Anticancer Activity

In a separate investigation published in Cancer Research Journal, the anticancer potential of (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane] was assessed using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline.

Q & A

Basic Research Questions

Q. How is (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane synthesized, and what are the critical steps to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves chiral induction via cyclohexanediamine derivatives. A general approach includes reacting 1,2-cyclohexanediamine with 4-bromobenzyl bromide under anhydrous conditions, followed by allylchlorosilane functionalization. Critical steps include:

  • Use of moisture-free solvents (e.g., THF or DCM) and inert atmospheres to prevent hydrolysis of the chlorosilane moiety .
  • Chiral resolution via crystallization or chromatography to isolate the (1R,2R)-enantiomer, as stereochemical purity directly impacts catalytic performance .
  • Characterization by 1H^1 \text{H} NMR and X-ray crystallography to confirm configuration and purity .

Q. What precautions are necessary when handling this compound due to its moisture sensitivity?

  • Methodological Answer :

  • Store at 2–8°C in airtight, argon-purged containers to prevent hydrolysis .
  • Use gloveboxes or Schlenk lines for weighing and transferring.
  • Pre-dry solvents (e.g., molecular sieves for THF) and substrates before reactions .
  • Monitor reaction progress via TLC or in situ FTIR to detect premature degradation .

Q. What are the primary applications of this compound in asymmetric catalysis?

  • Methodological Answer : It is a chiral Lewis acid catalyst for:

  • Enantioselective allylation of aldehydes and ketones, particularly sterically hindered substrates (e.g., α-branched aldehydes) .
  • Kinetic resolution of racemic mixtures in allylsilane-mediated reactions.
  • Key patents (WO 3/074534, WO 06/062901) highlight its utility in generating enantiomerically enriched secondary alcohols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in allylation reactions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., CH3_3CN) enhance electrophilicity of the aldehyde, improving selectivity .
  • Temperature : Lower temperatures (e.g., –30°C) favor tighter transition states, reducing racemization .
  • Additives : Substoichiometric Brønsted acids (e.g., acetic acid) can protonate intermediates, accelerating turnover .
  • Substrate Design : Electron-withdrawing groups on aldehydes increase reactivity and selectivity .

Q. What analytical techniques are effective for characterizing this compound and its catalytic intermediates?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 29Si^{29} \text{Si} NMR to confirm structural integrity and detect hydrolyzed byproducts .
  • HPLC with Chiral Columns : Quantify enantiomeric excess (ee) of reaction products .

Q. How do steric/electronic effects of the 4-bromobenzyl groups influence catalytic activity?

  • Methodological Answer :

  • The 4-bromo substituent provides steric bulk to stabilize transition states via π-π interactions with substrates .
  • Bromine’s electron-withdrawing nature increases the electrophilicity of the allylchlorosilane, enhancing reactivity toward nucleophilic aldehydes .
  • Comparative studies with chloro or iodo analogs (e.g., ’s Mn complex) suggest bromine balances reactivity and steric demand .

Q. How to resolve contradictions in reported enantiomeric excess (ee) values across studies?

  • Methodological Answer :

  • Variable Control : Standardize substrate purity, solvent dryness, and catalyst loading .
  • Mechanistic Re-evaluation : Use DFT calculations to identify competing pathways (e.g., non-catalytic background reactions) .
  • In Situ Monitoring : Employ techniques like ReactIR to detect intermediate species affecting ee .

Q. What role does the chlorosilane moiety play in the allylation mechanism?

  • Methodological Answer :

  • The Si–Cl bond acts as a Lewis acid, coordinating to the aldehyde oxygen and activating it for nucleophilic attack by the allyl group .
  • Chloride departure facilitates transmetalation steps, critical for turnover in catalytic cycles.
  • Hydrolysis sensitivity necessitates rigorous anhydrous conditions to maintain catalytic activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane
Reactant of Route 2
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane

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